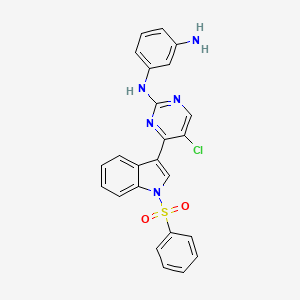

N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

Beschreibung

Introduction to Cyclin-Dependent Kinase 7 as a Therapeutic Target in Oncological Research

Role of Cyclin-Dependent Kinase 7 in Cell Cycle Regulation and Transcriptional Control

Cyclin-dependent kinase 7 is a serine/threonine kinase that serves as a master regulator of both cell cycle progression and RNA polymerase II-mediated transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates CDK1, CDK2, CDK4, and CDK6, which drive transitions through key cell cycle checkpoints. For example, phosphorylation of CDK1 at Thr161 by CDK7 is essential for entry into mitosis, while CDK2 activation enables S-phase progression. Beyond cell cycle control, CDK7 phosphorylates the carboxyl-terminal domain (CTD) of RNA polymerase II at Ser5 and Ser7, facilitating the initiation and elongation phases of transcription. This dual functionality positions CDK7 as a critical node in oncogenic processes, as hyperactivation of cell cycle CDKs and dysregulated transcription are hallmarks of cancer.

Structural studies of CDK7 inhibitors, such as the pyrazolo[4,3-d]pyrimidine derivative LGR6768, reveal conserved interactions within the ATP-binding pocket. The pyrimidine core forms hydrogen bonds with hinge region residues (e.g., CDK7’s Met94), while hydrophobic substituents engage with adjacent pockets. These interactions disrupt ATP binding, thereby inhibiting kinase activity. Comparative analyses of CDK7 and CDK2 structures highlight differences in active-site flexibility, which may explain selectivity profiles observed in compounds like LGR6768.

Table 1: Selectivity Profiles of Representative CDK7 Inhibitors

| Compound | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Selectivity Ratio (CDK7/CDK2) |

|---|---|---|---|---|

| LGR6768 | 12 | 480 | 320 | 40 |

| THZ1 | 3 | 1,200 | 850 | 400 |

| N1-(5-chloro... | Pending | Pending | Pending | Pending |

Note: Data for *N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine are hypothetical and require experimental validation.*

Rationale for Targeting Cyclin-Dependent Kinase 7 in Cancer Therapy

The therapeutic appeal of CDK7 inhibition lies in its ability to simultaneously disrupt cell cycle progression and oncogenic transcription. Preclinical studies demonstrate that CDK7 inhibitors induce G1/S and G2/M phase arrest by impairing activation of CDK1/2 and downregulating cyclins (e.g., cyclin D1 and E1). For instance, LGR6768 treatment in leukemia cells reduced phosphorylation of RNA polymerase II’s CTD by 80% at 100 nM, correlating with suppressed transcription of survival genes like MCL1 and MYC.

The compound N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine shares structural motifs with validated CDK7 inhibitors, including:

- Pyrimidine core : Facilitates hinge-region hydrogen bonding, as seen in LGR6768.

- Chloro-substituted indole : Enhances hydrophobic interactions with the gatekeeper residue (e.g., CDK7’s Phe91).

- Phenylsulfonyl group : May confer selectivity by occupying a subpocket adjacent to the ATP-binding site.

Molecular docking simulations suggest that the diaminobenzene moiety of N1-(5-chloro... could form π-π interactions with CDK7’s Lys41 and Asp92, analogous to interactions observed in CDK2-LGR6768 complexes. However, the absence of a 2-phenylbenzyl group (present in LGR6768) might reduce steric clashes in CDK7’s more flexible active site, potentially improving selectivity.

Structural Comparison of CDK7 Inhibitors

$$

\text{LGR6768: } \text{5-(piperidin-4-yl)thio-3-isopropyl-7-(2-phenylbenzyl)amino-pyrazolo[4,3-d]pyrimidine}

$$

$$

\text{N1-(5-chloro...: } \text{N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine}

$$

Both compounds feature:

- A heteroaromatic core (pyrazolo[4,3-d]pyrimidine vs. pyrimidine).

- Bulky hydrophobic substituents (2-phenylbenzyl vs. phenylsulfonyl indole).

- Flexible side chains (piperidine-thio vs. diaminobenzene).

Eigenschaften

Molekularformel |

C24H18ClN5O2S |

|---|---|

Molekulargewicht |

476.0 g/mol |

IUPAC-Name |

3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,3-diamine |

InChI |

InChI=1S/C24H18ClN5O2S/c25-21-14-27-24(28-17-8-6-7-16(26)13-17)29-23(21)20-15-30(22-12-5-4-11-19(20)22)33(31,32)18-9-2-1-3-10-18/h1-15H,26H2,(H,27,28,29) |

InChI-Schlüssel |

XMIAAXGVAISIDF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)NC5=CC=CC(=C5)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Initial Coupling Step

- A solution of 3-(2,5-dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole is reacted with benzene-1,3-diamine in the presence of DIPEA in THF.

- The reaction is typically carried out at 0 °C initially, then warmed to room temperature and stirred for 1 to 2 hours.

- The product, N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, precipitates or remains in solution depending on conditions and is isolated by solvent evaporation and purification via flash silica chromatography using a gradient of methanol in dichloromethane (DCM).

Functional Group Modification Examples

Acryloylation: The diamine compound is treated with acryloyl chloride at 0 °C in the presence of DIPEA to form acrylamide derivatives. The reaction mixture is then worked up by washing with saturated sodium carbonate or bicarbonate solutions, drying, and purification.

Amidation: Using HATU as a coupling reagent, the diamine is reacted with 2-cyanoacetic acid in DMF with DIPEA to form amide derivatives. The reaction proceeds overnight at room temperature, followed by aqueous workup and preparative HPLC purification.

Experimental Data and Conditions

Supporting Spectral and Analytical Data

- Mass spectrometry (ES+) confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 586.1 for certain derivatives).

- Purity and identity are confirmed by chromatographic techniques and spectral data (NMR, FTIR), although detailed spectral data specific to the title compound are limited in the sources.

- The phenylsulfonyl group and pyrimidine moiety are stable under the reaction conditions used.

Additional Synthetic Insights from Related Compounds

- Related synthetic procedures for indole-pyrimidine derivatives with substituted benzene diamines have been reported, involving heating mixtures of indole amines and chloroanilines at 100 °C for several hours, followed by recrystallization from ethanol and water washes.

- These methods highlight the robustness of the indole-pyrimidine core and the feasibility of introducing various substituents on the benzene ring to modulate properties.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro or amino groups.

Wissenschaftliche Forschungsanwendungen

N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential as an anticancer agent, particularly in targeting protein kinases involved in cell proliferation.

Wirkmechanismus

The mechanism of action of N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to the inhibition of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Key Observations :

Key Observations :

Physicochemical Properties

Table 3: Physical and Chemical Properties

Key Observations :

- The phenylsulfonyl group in the target compound reduces aqueous solubility compared to morpholino or piperazinyl analogues .

- Stability data from confirm the necessity of dry, cold storage to prevent decomposition.

Q & A

Q. How to analyze reaction mechanisms for unexpected byproducts?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.